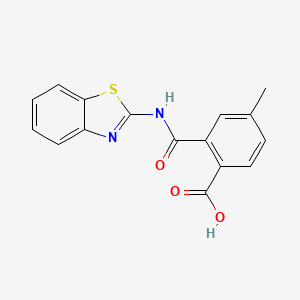

N-Benzothiazol-2-yl-4-methyl-phthalamic acid

Description

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-ylcarbamoyl)-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-9-6-7-10(15(20)21)11(8-9)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-8H,1H3,(H,20,21)(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAPZNDSAFQDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665459 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of N-Benzothiazol-2-yl-4-methyl-phthalamic acid can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The reaction conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol .

Industrial production methods often employ more efficient and scalable processes. For instance, microwave irradiation and one-pot multicomponent reactions have been developed to enhance the yield and reduce the reaction time . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.

Chemical Reactions Analysis

N-Benzothiazol-2-yl-4-methyl-phthalamic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, where halogenation, nitration, or sulfonation can be achieved using reagents like bromine, nitric acid, or sulfuric acid

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

N-Benzothiazol-2-yl-4-methyl-phthalamic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Benzothiazol-2-yl-4-methyl-phthalamic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Compounds with extended linkers (e.g., butanamide in ) exhibit stronger enzyme inhibition due to flexible binding, whereas rigid phthalamic acid backbones may favor target specificity .

- Crystal Packing : π···π stacking in chlorobenzenesulfonylhydrazides () stabilizes the crystal lattice, suggesting similar interactions could occur in the methyl-phthalamate analog .

Biological Activity

N-Benzothiazol-2-yl-4-methyl-phthalamic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of benzothiazole, which is known for its broad pharmacological properties. The compound features a benzothiazole ring fused with a phthalamic acid moiety, contributing to its biological activity.

Biological Activities

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, studies have shown that compounds with similar structures demonstrated effective MIC (Minimum Inhibitory Concentration) values against Staphylococcus aureus and Escherichia coli .

2. Antifungal Activity

The compound also shows antifungal activity, being effective against several fungal pathogens. Its mechanism may involve disrupting fungal cell wall synthesis or inhibiting key enzymes involved in fungal metabolism .

3. Anticancer Properties

this compound has been investigated for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MDA-MB-231 and MCF-7 (breast cancer), with IC50 values indicating potent activity . The mechanism involves targeting specific signaling pathways that regulate cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit essential enzymes involved in bacterial and fungal growth, thereby exerting its antimicrobial effects.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by damaging DNA and activating caspases, leading to programmed cell death .

- Cell Cycle Arrest : Studies suggest that it can halt the cell cycle in cancer cells, preventing their proliferation .

Research Findings and Case Studies

Several studies have focused on the synthesis and biological evaluation of N-Benzothiazol-2-yl derivatives:

Q & A

Q. What are the recommended synthetic routes for N-Benzothiazol-2-yl-4-methyl-phthalamic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling benzothiazole derivatives with phthalamic acid precursors. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC or DCC) with catalytic DMAP to enhance reactivity .

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, but may require post-reaction purification via column chromatography .

- Temperature control : Reflux conditions (80–120°C) are often employed, but microwave-assisted synthesis can reduce reaction time and improve yields .

- Yield optimization : Monitor reaction progress via TLC or HPLC. Acidic workup (e.g., HCl) helps precipitate the product for isolation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : - and -NMR are critical for confirming molecular structure. For example, the benzothiazole proton signals appear as distinct singlets at δ 7.5–8.5 ppm, while methyl groups on the phthalamic acid moiety resonate at δ 2.3–2.5 ppm .

- FTIR : Confirm amide bonds (C=O stretch at ~1650–1700 cm) and aromatic C-H stretches (3050–3100 cm) .

- Mass spectrometry (HRMS) : Validate molecular weight with <5 ppm error to distinguish from structural analogs .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, which predict reactivity. For example, the benzothiazole ring’s electron-withdrawing nature lowers the LUMO, enhancing electrophilic substitution potential .

- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize force fields to account for the compound’s planar benzothiazole core .

- Solvent effects : Apply the COSMO-RS model to simulate solvation free energy, guiding solvent selection for crystallization .

Q. How can researchers resolve contradictions between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

- Crystallography : Use SHELXL (via Olex2) for refinement. If twinning or disorder is observed, apply TWIN/BASF commands and validate with R < 0.05 .

- Cross-validation : Compare experimental -NMR shifts with GIAO-calculated values (e.g., using Gaussian). Deviations >2 ppm may indicate polymorphism or solvate formation .

- Thermal analysis : Perform DSC/TGA to detect hidden hydrates or polymorphs that NMR/XRD might miss .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in benzothiazole derivatives?

Methodological Answer:

- Bioisosteric replacement : Substitute the 4-methyl group with halogens or bulkier substituents (e.g., CF) to assess steric/electronic effects on activity .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the phthalamic acid carbonyl) .

- In vitro assays : Pair SAR with enzymatic inhibition studies (IC) and logP measurements to correlate hydrophobicity with membrane permeability .

Safety and Handling in Research Contexts

Q. What are the best practices for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Use nitrile gloves and safety goggles to prevent skin/eye contact. Avoid inhalation by working in a fume hood .

- Spill management : Neutralize acidic residues with sodium bicarbonate, followed by adsorption using silica gel .

- Storage : Keep in amber vials under inert gas (N) at –20°C to prevent hydrolysis of the amide bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.